Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone
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Overview
Description
Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems. The furan ring can be synthesized through the Paal-Knorr synthesis, while the pyridine ring can be prepared via the Hantzsch pyridine synthesis. The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the pyridine ring can act as a ligand for metal ions. The piperidine ring can enhance the compound’s binding affinity to certain receptors, making it a versatile molecule in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: Similar structure but with the furan ring at a different position.
Pyridin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: Contains an additional pyridine ring instead of the furan ring.
Piperidin-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: Contains an additional piperidine ring instead of the furan ring.
Uniqueness
Furan-3-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is unique due to its combination of three different ring systems, which provides a diverse range of chemical reactivity and potential applications. The presence of the furan ring adds aromaticity and potential for π-π interactions, while the pyridine and piperidine rings offer opportunities for coordination chemistry and receptor binding.
Properties
IUPAC Name |
furan-3-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(12-5-9-19-11-12)17-8-1-2-14(10-17)20-13-3-6-16-7-4-13/h3-7,9,11,14H,1-2,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKQSGYFGNKRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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